

Application Notes and Protocols: Synthesis of 1-(3-Acetylphenyl)-2-thiourea

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Compound of Interest

Compound Name: 1-(3-Acetylphenyl)-2-thiourea

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of **1-(3-Acetylphenyl)-2-thiourea**, a valuable intermediate in medicinal chemistry and drug development. Thiourea derivatives are known for a wide range of biological activities, making this protocol relevant for professionals engaged in the discovery of novel therapeutic agents.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Spectroscopic Data (Anticipated)
3-Aminoacetophenone	C ₈ H ₉ NO	135.16	94-98	¹ H NMR, ¹³ C NMR, IR spectra consistent with the structure.
1-(3-Acetylphenyl)-2-thiourea	C ₉ H ₁₀ N ₂ OS	194.25	Not specified	¹ H NMR (DMSO-d ₆): Signals corresponding to aromatic protons, acetyl methyl protons, and protons of the thiourea moiety. ¹³ C NMR (DMSO-d ₆): Resonances for the carbonyl carbon, aromatic carbons, acetyl methyl carbon, and the thiocarbonyl carbon. IR (KBr, cm ⁻¹): Characteristic peaks for N-H stretching, C=O stretching of the ketone, C=S stretching, and aromatic C-H bending.

Experimental Protocol: Synthesis of 1-(3-Acetylphenyl)-2-thiourea

This protocol details the synthesis of **1-(3-Acetylphenyl)-2-thiourea** from 3-aminoacetophenone. The procedure involves the conversion of the amino group into an isothiocyanate, followed by reaction with ammonia. A more direct, one-pot synthesis can also be achieved by reacting the amine with ammonium thiocyanate in acidic conditions. The latter is presented here for its efficiency.

Materials and Reagents:

- 3-Aminoacetophenone
- Ammonium thiocyanate
- Hydrochloric acid (concentrated)
- Ethanol
- Water (distilled or deionized)
- Sodium bicarbonate
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Activated carbon

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Beakers
- Buchner funnel and filter flask

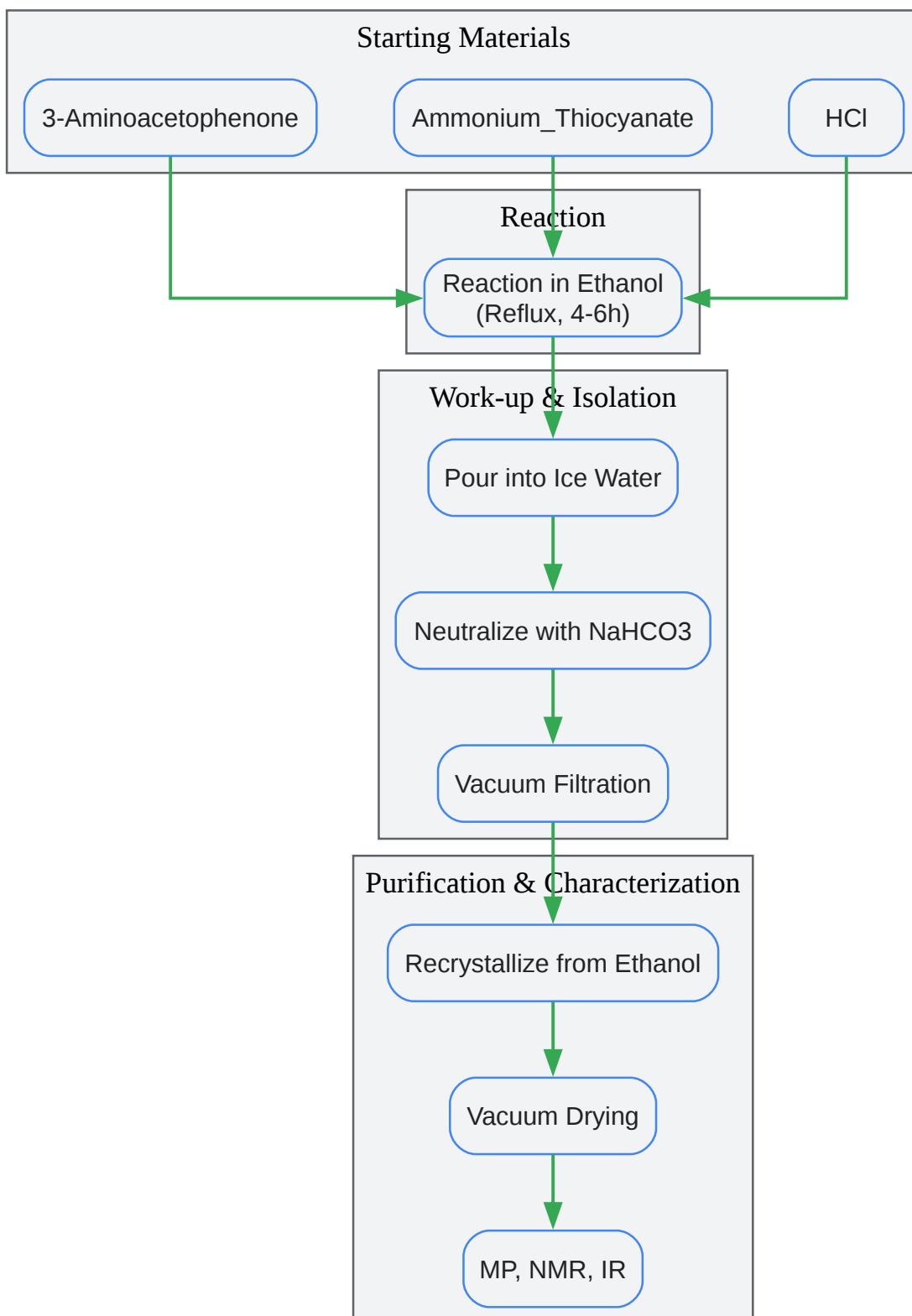
- pH paper or pH meter
- Standard laboratory glassware
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable volume of ethanol.
- **Addition of Reagents:** To the stirred solution, add ammonium thiocyanate (1.2 equivalents). Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise. The addition of acid should be performed carefully as the reaction can be exothermic.
- **Reaction:** Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice. A precipitate should form.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Stir the mixture for 30 minutes.
- **Filtration:** Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered while hot. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

- Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the product in a vacuum oven to obtain **1-(3-Acetylphenyl)-2-thiourea**.
- Characterization: Characterize the final product by determining its melting point and recording its ^1H NMR, ^{13}C NMR, and IR spectra to confirm its identity and purity.

Visualizations

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